molecular formula C10H10INO3 B1611425 Methyl 4-acetamido-3-iodobenzoate CAS No. 190071-23-9

Methyl 4-acetamido-3-iodobenzoate

Cat. No. B1611425
Key on ui cas rn: 190071-23-9
M. Wt: 319.1 g/mol
InChI Key: XWTQNEZTXKVCML-UHFFFAOYSA-N
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Patent
US09238640B2

Procedure details

To a stirred solution of 4-amino-3-iodo-benzoic acid methyl ester (11.1 g, 40.0 mmol) in pyridine (80 mL) was added acetyl chloride (3.30 g, 42.0 mmol) at 0° C. under nitrogen. Stirring continued at 0° C. for 30 minutes. The ice-bath was removed, and stirring continued at room temperature for 16 hours. Pyridine was evaporated under reduced pressure. The residue was taken in ethyl acetate (300 mL). The organic phase was washed with 2 N aqueous HCl (200 mL), water (200 mL), brine (200 mL), and then dried over anhydrous Na2SO4. Removal of solvent gave 4-acetylamino-3-iodo-benzoic acid methyl ester as a white solid. Yield: 12.71 g (99%).
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[C:6]([I:11])[CH:5]=1.[C:13](Cl)(=[O:15])[CH3:14]>N1C=CC=CC=1>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:13](=[O:15])[CH3:14])=[C:6]([I:11])[CH:5]=1

Inputs

Step One
Name
Quantity
11.1 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)N)I)=O
Name
Quantity
3.3 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice-bath was removed
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued at room temperature for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
Pyridine was evaporated under reduced pressure
WASH
Type
WASH
Details
The organic phase was washed with 2 N aqueous HCl (200 mL), water (200 mL), brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
Removal of solvent

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)NC(C)=O)I)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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